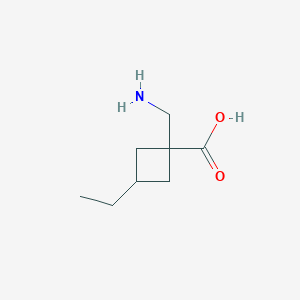

1-(Aminomethyl)-3-ethylcyclobutane-1-carboxylic acid

Description

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

1-(aminomethyl)-3-ethylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C8H15NO2/c1-2-6-3-8(4-6,5-9)7(10)11/h6H,2-5,9H2,1H3,(H,10,11) |

InChI Key |

HRZZIXMXZBVGTF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(C1)(CN)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Alkylation of Glycine Equivalents and Intramolecular Cyclization

One common synthetic approach involves the alkylation of glycine or glycine derivatives with 1,2-dihaloalkanes or electrophiles, followed by intramolecular cyclization to form the substituted cyclobutane ring bearing the aminomethyl and carboxylic acid groups. This method leverages the nucleophilicity of amino acid derivatives and electrophilic halides to build the cyclobutane core with the desired substituents.

For example, alkylation of glycine equivalents with 1,2-dihaloethane derivatives, followed by cyclization under basic or catalytic conditions, yields γ-substituted amino acid derivatives that can be transformed into the target compound.

Industrial scale adaptations optimize these reactions using large-scale reactors, catalysts, and controlled reaction parameters to maximize yield and purity.

Preparation via Ketol and Dioxolane Intermediates

A related approach involves preparing cyclobutane carboxylic acid intermediates such as 3-oxo-1-cyclobutane-carboxylic acid through ketol formation and subsequent cyclization steps:

Starting from 3-dichloroacetone and ethylene glycol, ketol intermediates are formed via reaction with p-methyl benzenesulfonic acid catalyst under reflux conditions.

Subsequent hydrolysis and purification steps yield cyclobutane carboxylic acid derivatives, which can be further functionalized to introduce aminomethyl and ethyl groups at the appropriate positions.

This method is characterized by mild reaction conditions, routine operations, and cost-effective raw materials, facilitating potential large-scale production.

Hydrogenolysis and Protection/Deprotection Techniques

For introducing or modifying functional groups such as aminomethyl or hydroxy substituents on cyclobutane rings, catalytic hydrogenolysis is employed:

Protected intermediates such as N-Boc (tert-butoxycarbonyl) amino esters of cyclobutane derivatives are subjected to hydrogenolysis using palladium catalysts under hydrogen gas to remove benzyl protecting groups.

The choice between dry and wet palladium catalysts affects reaction completeness and safety, with dry palladium providing faster and more complete debenzylation in small scale, while wet palladium is preferred industrially for safety.

Subsequent acidic and basic hydrolysis steps remove protecting groups to yield the free amino and carboxylic acid functionalities.

Detailed Reaction Conditions and Reagents

The synthesis of this compound involves several key reaction types, each with specific reagents and conditions:

Industrial Production Considerations

Large-scale synthesis employs continuous flow reactors and automated systems to maintain precise control over reaction parameters such as temperature, pressure, and reagent stoichiometry.

Catalysts and solvents are selected to optimize yield, minimize by-products, and facilitate purification.

Purification techniques include crystallization, solvent extraction, and chromatography to achieve high purity of the final compound.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

The choice of catalyst and solvent significantly affects reaction rates and yields. For example, sodium carbonate and wormwood salt catalysts facilitate efficient cyclization in alkylation steps.

Hydrolysis steps require careful temperature control (70–90°C) to ensure complete conversion without decomposition.

Hydrogenolysis reactions are sensitive to the physical state of the palladium catalyst; dry palladium provides faster reactions but poses safety risks at scale, whereas wet palladium is safer but slower.

Industrial processes optimize these parameters to balance safety, cost, and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-3-ethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Aminomethyl)-3-ethylcyclobutane-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-3-ethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may interact with voltage-gated calcium channels in neurons, leading to decreased neuronal excitability . This interaction can result in various physiological effects, such as anticonvulsant and analgesic properties.

Comparison with Similar Compounds

Structural and Functional Variations

Cyclobutane carboxylic acid derivatives are distinguished by substituents on the cyclobutane ring. Key structural variations include:

- Position 1: Carboxylic acid, aminomethyl, or ester groups.

- Position 3 : Alkyl (ethyl, methyl), halogen (fluorine), or aromatic (benzyl) substituents.

- Additional modifications : Fluorination for radiolabeling, esterification for prodrug strategies, or hydrochlorides for stability .

Table 1: Structural and Functional Comparison

Physicochemical Properties

- For example, 1-benzylcyclobutane-1-carboxylic acid (logP ~2.5) is more lipophilic than FACBC (logP ~0.8) .

- Solubility: Hydrochloride salts (e.g., 1-amino-3,3-dimethylcyclobutane-1-carboxylic acid hydrochloride) improve aqueous solubility for drug formulation .

- Metabolic Stability : Fluorinated analogs like FACBC resist enzymatic degradation, making them suitable for in vivo imaging .

Biological Activity

1-(Aminomethyl)-3-ethylcyclobutane-1-carboxylic acid, a compound characterized by its cyclobutane ring and functional groups, has garnered interest in various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic roles, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes:

- A cyclobutane ring.

- An aminomethyl group that can participate in hydrogen bonding.

- A carboxylic acid group that can engage in acid-base reactions.

The presence of these functional groups suggests potential interactions with biological targets, influencing various molecular pathways.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The aminomethyl group allows for hydrogen bonding and ionic interactions, while the carboxylic acid group participates in acid-base chemistry, which can modulate the compound's biological effects.

Potential Interactions

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as a ligand for various receptors, potentially influencing signaling pathways related to growth and stress responses.

Biological Activity Overview

The biological activities of this compound have been explored in several contexts:

1. Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The interaction of the aminomethyl group with bacterial cell membranes may disrupt their integrity, leading to cell death. However, specific data on this compound's antimicrobial efficacy remains limited.

2. Plant Growth Regulation

Research has indicated that structurally similar compounds can enhance plant resilience against environmental stressors. For instance, compounds like 1-amino-cyclopropane-1-carboxylic acid (ACCA) have been shown to improve resistance to drought and pathogens in maize . It is hypothesized that this compound may exhibit similar growth-regulating properties due to its structural components.

Case Studies and Research Findings

Several studies have investigated related compounds, providing insights into the potential applications of this compound:

These studies underline the importance of further research into the specific biological activities of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.